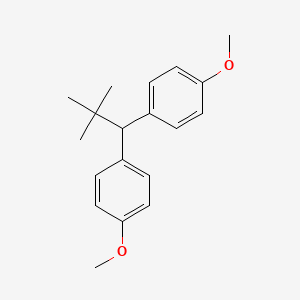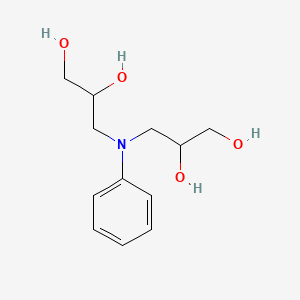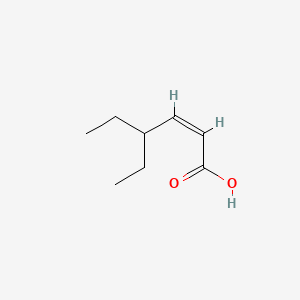
(Z)-4-Ethylhex-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the trans configuration, making it an unsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-4-Ethylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor to optimize the reaction conditions and yield. The process involves the same aldol condensation and dehydration steps but is scaled up to accommodate larger quantities of reactants and products. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-Ethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form a diol or further to a carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides and alcohols are often used to form esters, while amines are used to form amides.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functional derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-Ethylhex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Z)-4-Ethylhex-2-enoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the double bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylhexanoic acid: A saturated analog of (Z)-4-Ethylhex-2-enoic acid.
4-Methylhex-2-enoic acid: A similar unsaturated fatty acid with a methyl group instead of an ethyl group.
Hex-2-enoic acid: A simpler unsaturated fatty acid without the ethyl substituent.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the double bond in the (Z)-configuration. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60308-77-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(Z)-4-ethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5- |
InChI-Schlüssel |
JUAHIVUUUQRPLE-WAYWQWQTSA-N |
Isomerische SMILES |
CCC(CC)/C=C\C(=O)O |
Kanonische SMILES |
CCC(CC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



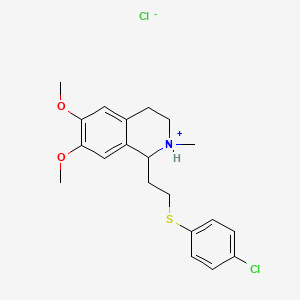
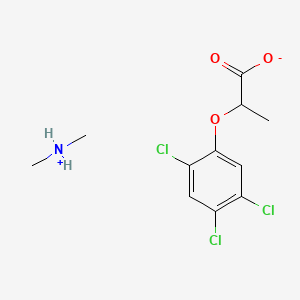
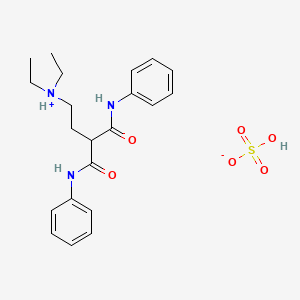


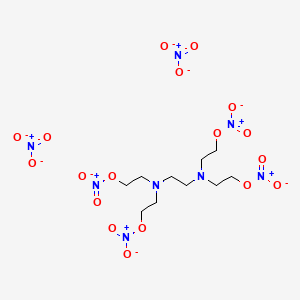
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)

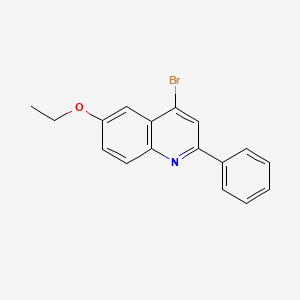
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)

